4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyphenyl)benzamide
Overview
Description
This compound is a sulfonamide derivative . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. They have a wide range of applications, including in the manufacture of dyes and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide linkage . The specific details would depend on the exact structures of the starting materials and the conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonyl group (-SO2-) linking the 2,4-dimethylphenyl and 4-chloro-3-N-(2-methoxyphenyl)benzamide groups .Chemical Reactions Analysis
As a sulfonamide, this compound might be expected to undergo reactions typical of this class of compounds . These could include substitution reactions at the sulfur atom or the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a sulfonamide, it would likely be polar and could form hydrogen bonds .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-14-8-11-18(15(2)12-14)25-30(27,28)21-13-16(9-10-17(21)23)22(26)24-19-6-4-5-7-20(19)29-3/h4-13,25H,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHIVJQUJNXWIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3OC)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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